

Application Notes and Protocols: FT001 Dose-Escalation Study in Clinical Trials

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Compound of Interest

Compound Name: **FT001**

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These application notes provide a detailed overview of the dose-escalation study design for **FT001**, a recombinant adeno-associated virus 2 (AAV2) expressing human RPE65 (hRPE65) gene therapy for patients with RPE65-associated retinal dystrophy. The protocols herein are based on the Phase I clinical trial (NCT05858983) of **FT001**.

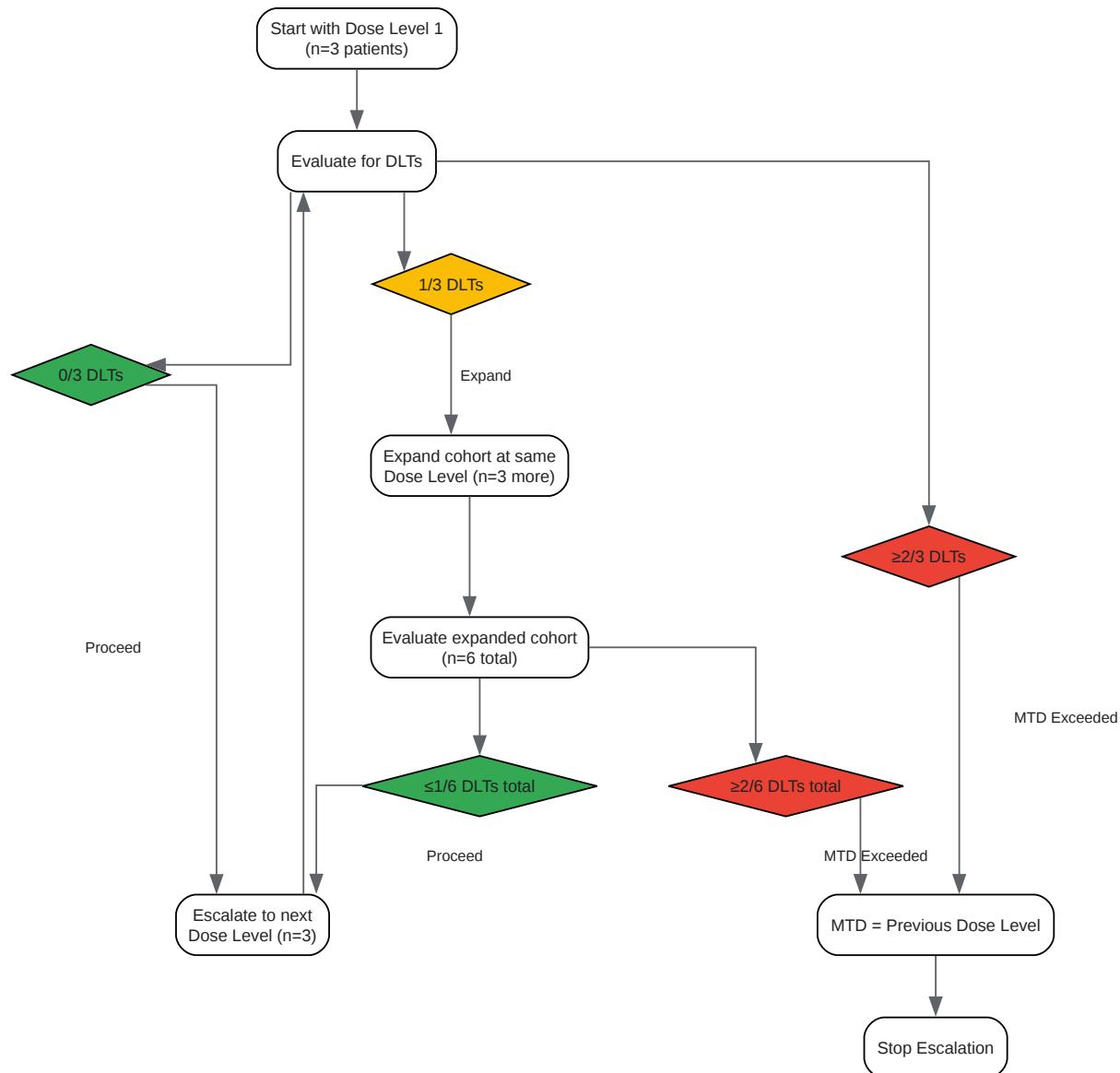
Study Design and Objectives

The Phase I clinical trial of **FT001** was a multi-center, open-label, dose-escalation study designed to evaluate the safety, tolerability, and preliminary efficacy of a single subretinal injection of **FT001**. The primary objective of the dose-escalation phase was to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).

Dose Escalation Strategy

Based on the enrollment of 3 subjects per cohort, the study employed a conventional 3+3 dose-escalation design. This is a standard, rule-based design widely used in Phase I oncology and other therapeutic areas to ensure patient safety while escalating the dose to a therapeutically relevant level.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Logical Flow of a 3+3 Dose-Escalation Design

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Caption: Workflow of the 3+3 dose-escalation design.

FT001 Dosing Cohorts

The study evaluated three dose levels of **FT001** administered via a single subretinal injection. A total of 9 subjects were enrolled in the dose-escalation phase.[\[6\]](#)

Dose Cohort	Dose Level	Vector Genomes (vg) per eye	Number of Subjects
1	Low	1.5×10^{10}	3
2	Medium	7.5×10^{10}	3
3	High	15×10^{10}	3

Safety and Efficacy Assessments

Safety Evaluation

The primary safety endpoint was the incidence of dose-limiting toxicities (DLTs). In the **FT001** Phase I study, no DLTs, serious unexpected serious adverse reactions (SUSARs), or deaths were observed in any dose group.[\[6\]](#) A total of 44 treatment-emergent adverse events (TEAEs) were reported, with the majority related to the surgical procedure or steroid use. Only two TEAEs were considered associated with **FT001**: one case of rhegmatogenous retinal detachment in the low-dose group and one case of ocular inflammation in the high-dose group. [\[6\]](#) There was no clear dose-dependent trend in the incidence or severity of TEAEs.[\[6\]](#)

Dose Cohort	Dose Level (vg/eye)	DLTs Observed	FT001-Related TEAEs
1	1.5×10^{10}	0	1 (Rhegmatogenous retinal detachment)
2	7.5×10^{10}	0	0
3	15×10^{10}	0	1 (Ocular inflammation)

Preliminary Efficacy Evaluation

Preliminary efficacy was assessed through functional vision and light sensitivity tests.

- Multi-Luminance Mobility Test (MLMT): At the most recent follow-up, 4 out of 6 (67%) subjects showed an improvement of ≥ 2 light levels from baseline.[\[6\]](#)
- Full-Field Light Sensitivity Threshold (FST) Test: At 4 and 8 weeks post-administration, 4 out of 9 (44%) subjects demonstrated an improved FST of 2 Log units or more.[\[6\]](#)

These results indicate that a single subretinal administration of **FT001** led to significant improvements in functional vision and light sensitivity, which were observed as early as week 4 and sustained.[\[6\]](#)

Experimental Protocols

Protocol: Multi-Luminance Mobility Test (MLMT)

The MLMT is a standardized test to assess functional vision by evaluating a patient's ability to navigate an obstacle course under various controlled light conditions.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To measure changes in functional vision, specifically the ability to navigate in different lighting environments.

Procedure:

- Dark Adaptation: Subjects undergo a period of dark adaptation (e.g., 40 minutes) before testing begins.[\[11\]](#)
- Course Navigation: Subjects are instructed to navigate a standardized obstacle course. The course configuration is changed for each run to minimize learning effects.[\[7\]](#)[\[11\]](#)
- Luminance Levels: The test is conducted at several standardized, increasing luminance levels, typically ranging from 1 lux (dim light) to 400 lux (bright indoor light).[\[7\]](#)[\[11\]](#)
- Testing Conditions: For each visit, a subject may navigate the course up to 12 times, with testing performed for each eye individually (one eye patched) and then with both eyes.[\[11\]](#)
- Scoring: Performance is evaluated based on accuracy (number of errors) and speed (time to complete the course). A "pass" at a given light level is determined by meeting predefined

criteria for both speed and accuracy. The primary outcome is often the lowest light level at which the subject can successfully navigate the course.[7][11]

Protocol: Full-Field Light Sensitivity Threshold (FST) Test

The FST is a psychophysical test that quantifies retinal sensitivity by determining the lowest luminance flash of light a patient can perceive.[12][13]

Objective: To measure the threshold of light sensitivity across the entire visual field.

Procedure:

- Dark Adaptation: The patient undergoes a period of dark adaptation. The duration can vary but is a critical parameter to standardize.[12][14]
- Stimulus Presentation: The patient is positioned in a Ganzfeld dome, which delivers full-field flashes of light of varying intensities.[14] Stimuli can be of different colors (e.g., white, blue, red) to differentiate between rod and cone sensitivity.[12]
- Patient Response: For each flash, which is often paired with an auditory or haptic cue, the patient indicates whether they saw the light, typically by pressing a "yes" or "no" button.[12][13]
- Threshold Determination: The system automatically adjusts the flash intensity based on the patient's responses using a staircase or other algorithmic method until a threshold is determined. This threshold is defined as the luminance level the patient can reliably detect 50% of the time.[12] The entire process for a single threshold can take 1-2 minutes per test after adaptation.[12][13]

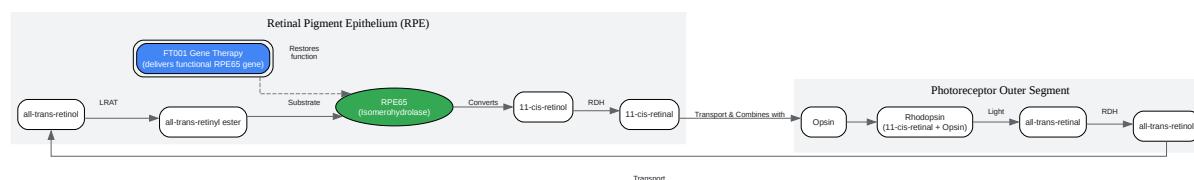
FT001 Mechanism of Action and Signaling Pathway

FT001 is a gene therapy designed to treat retinal dystrophies caused by mutations in the RPE65 gene. The RPE65 protein is a crucial enzyme in the visual cycle.[15][16][17]

The Visual Cycle and the Role of RPE65 The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal, which is essential for both rod and cone

photoreceptor function.[15] A mutation in RPE65 disrupts this cycle, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the retinal pigment epithelium (RPE), ultimately causing severe vision loss.[15][17] **FT001** uses an AAV2 vector to deliver a functional copy of the hRPE65 gene into the RPE cells.[6][18] This allows for the production of functional RPE65 protein, restoring the visual cycle and improving visual function.[17]

RPE65 Visual Cycle Signaling Pathway



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Caption: The role of **FT001** in restoring the RPE65-mediated visual cycle.

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